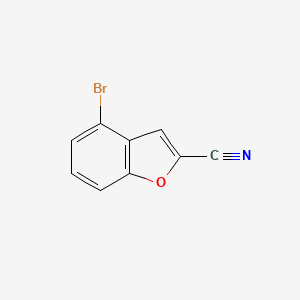

4-Bromobenzofuran-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

4-溴苯并呋喃-2-腈经历各种化学反应,包括:

取代反应: 它可以参与亲核取代反应,其中溴原子被其他亲核试剂取代。

氧化和还原: 该化合物可以在特定条件下被氧化或还原以形成不同的衍生物。

环化反应: 它可以进行环化反应,形成更复杂的苯并呋喃衍生物.

这些反应中常用的试剂包括用于环化的超价碘试剂和用于取代反应的各种亲核试剂 . 这些反应形成的主要产物包括取代苯并呋喃和其他复杂的杂环化合物 .

科学研究应用

4-溴苯并呋喃-2-腈具有多种科学研究应用:

化学: 它被用作合成各种有机化合物和杂环的中间体.

生物学: 该化合物因其潜在的生物活性而被研究,包括抗病毒、抗菌和抗癌特性.

医药: 正在进行的研究探索它作为药物发现和开发中的先导化合物的潜力.

工业: 它用于生产药物和其他精细化学品.

作用机制

4-溴苯并呋喃-2-腈的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,苯并呋喃衍生物已被证明通过抑制病毒复制而表现出抗病毒活性 . 确切的分子靶标和途径可能因所研究的特定生物活性而异 .

相似化合物的比较

4-溴苯并呋喃-2-腈可以与其他苯并呋喃衍生物进行比较,例如:

- 5-溴苯并呋喃-2-腈

- 6-溴苯并呋喃-2-腈

- 3-溴苯并呋喃-2-腈

这些化合物具有相似的结构特征,但可能表现出不同的生物活性和化学反应性。

生物活性

4-Bromobenzofuran-2-carbonitrile is a compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran ring system substituted with a bromine atom and a cyano group. This unique structure contributes to its reactivity and biological properties.

Benzofuran derivatives, including this compound, are known to interact with various proteins and enzymes involved in critical cellular processes such as metabolism, proliferation, differentiation, and apoptosis. The mechanism of action typically involves:

- Binding Affinity : The compound exhibits significant binding affinity to specific target proteins, which can modulate their activity. For instance, studies have shown that benzofuran derivatives can inhibit enzymes involved in mycolic acid synthesis, crucial for the survival of certain pathogens .

- Biochemical Pathways : The compound influences multiple signaling pathways, contributing to its anti-tumor and anti-inflammatory effects .

Biological Activities

This compound has been associated with a range of biological activities:

- Anticancer Properties : Research indicates that this compound may serve as a lead candidate for developing anticancer therapies due to its ability to inhibit tumor cell proliferation.

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : It may also exert anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-4-bromobenzofuran-2-carbonitrile | Contains an amino group that enhances reactivity | Anticancer, Antimicrobial |

| 4-Chlorobenzofuran-2-carbonitrile | Chlorine substitution affects reactivity | Antimicrobial |

| Benzofuran-2-carboxylic acid | Lacks halogen substitution | Limited biological activity |

The presence of the bromine atom in this compound is crucial for its enhanced biological activity compared to derivatives lacking this substitution.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the efficacy of this compound in inhibiting cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways .

- Antimicrobial Studies : In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.

- Inflammation Inhibition : Experimental models showed that treatment with this compound reduced inflammatory markers in induced inflammation models, suggesting its potential use in treating inflammatory diseases .

属性

CAS 编号 |

1430229-79-0 |

|---|---|

分子式 |

C9H4BrNO |

分子量 |

222.04 g/mol |

IUPAC 名称 |

4-bromo-1-benzofuran-2-carbonitrile |

InChI |

InChI=1S/C9H4BrNO/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H |

InChI 键 |

FIWXJTMSTJUNHO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C(O2)C#N)C(=C1)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。